REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6]1[CH:11]([C:16]([O:18]C)=O)[CH2:12][CH2:13][CH2:14][CH2:15][C:5]2=1.[NH3:20]>CO>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6]1[CH:11]([C:16]([NH2:20])=[O:18])[CH2:12][CH2:13][CH2:14][CH2:15][C:5]2=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C3=C(NC2=CC1)C(CCCC3)C(=O)OC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
CO
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Control Type
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UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction vessel was purged briefly
|
Type
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TEMPERATURE
|
Details
|
The reaction was cooled to r.t.
|
Type
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CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
WASH
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Details
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eluted with grading (1/1 heptane/ethyl acetate to 0/1 heptane/ethyl acetate)
|
Type
|
CUSTOM
|
Details
|
to afford product as an off white foam, which
|
Type
|
CUSTOM
|
Details
|
was triturated with DCM
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C3=C(NC2=CC1)C(CCCC3)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 21% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |